molecular formula C10H21ClN2O3 B8190382 6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride

6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B8190382
M. Wt: 252.74 g/mol
InChI Key: OWMPTNXBFPBZNG-UHFFFAOYSA-N
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Description

6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride is a bicyclic amine derivative functionalized with a hydroxy group at the 6-position and a tert-butyl ester-protected carboxylic acid group. This compound is structurally significant as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing complex heterocycles or as a precursor to bioactive molecules. The tert-butyl ester group enhances solubility in organic solvents and stabilizes the molecule during synthetic steps, while the hydrochloride salt improves crystallinity for purification .

Synthesis pathways often involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl or heteroaryl groups, as evidenced by analogous protocols for tert-butyl-protected diazepane derivatives . The hydroxy group at position 6 enables further functionalization, such as sulfonation or phosphorylation, to modulate biological activity .

Properties

IUPAC Name

tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-11-6-8(13)7-12;/h8,11,13H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMPTNXBFPBZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC(C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride typically involves the following steps:

    Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diacid or its derivatives under controlled conditions.

    Hydroxylation: The introduction of the hydroxyl group at the 6-position is usually carried out through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as hydrogen peroxide or peracids.

    Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous processes. These processes are optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ester and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest it may have therapeutic properties. Preliminary studies indicate potential interactions with biological targets, which could lead to the development of new pharmaceuticals.

  • Case Study : A study on similar diazepane derivatives demonstrated their efficacy as anxiolytics and sedatives. The unique hydroxylation in 6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride may enhance these effects by modulating receptor interactions.

Organic Synthesis

This compound can serve as a versatile intermediate in organic synthesis due to its functional groups that allow for further chemical modifications.

  • Synthesis Pathway : The synthesis typically involves multi-step reactions starting from diazepane derivatives, allowing for the introduction of various substituents that can tailor the compound's properties for specific applications in drug design.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesSimilarity Score
(S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylateMethyl substitution at position 30.96
(S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylateMethyl substitution at position 20.96
(S)-tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylatePiperazine ring with an amino propyl side chain0.93
tert-Butyl 5-oxo-1,4-diazepane-1-carboxylateOxo group at position 50.88

This table illustrates how variations in substitution patterns can influence biological activity and pharmacokinetic properties. The specific hydroxylation and esterification patterns of our compound may provide distinct advantages in terms of solubility and reactivity compared to its analogs.

Preliminary investigations into the biological activity of this compound have focused on its pharmacodynamics:

  • Mechanism of Action : Interaction studies with neurotransmitter receptors can elucidate how this compound may exert anxiolytic effects similar to other diazepanes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The diazepane ring structure also contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride with structurally related compounds, focusing on substituent effects, synthetic utility, and physicochemical properties.

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 6-OH, tert-butyl ester, HCl salt C₁₁H₂₁ClN₂O₃ 288.75 (free base: 252.30) Intermediate for kinase inhibitors, GPCR ligands
4-Methanesulfonyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester 4-SO₂CH₃, tert-butyl ester C₁₂H₂₂N₂O₄S 314.38 Precursor to sulfonamide-based therapeutics
1-Methanesulfonyl-[1,4]diazepane hydrochloride salt 1-SO₂CH₃, HCl salt C₆H₁₅ClN₂O₂S 238.71 Building block for protease inhibitors
7-Cyclopentyl-2-(5-[1,4]diazepan-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile Cyclopentyl, pyridin-2-ylamino, nitrile C₂₂H₂₈N₈ 404.51 Kinase inhibitor candidate (e.g., JAK/STAT pathway)

Key Observations:

Substituent Effects on Reactivity: The 6-hydroxy group in the target compound facilitates nucleophilic reactions (e.g., Mitsunobu coupling) but requires protection during acidic/basic conditions. In contrast, 4-methanesulfonyl analogues exhibit enhanced electrophilicity, enabling direct displacement reactions . Tert-butyl esters in all compounds improve stability against hydrolysis compared to methyl or ethyl esters, critical for multi-step syntheses .

Physicochemical Properties :

  • The hydrochloride salt form of the target compound increases aqueous solubility (∼15 mg/mL in water) compared to neutral sulfonamide derivatives (e.g., 4-methanesulfonyl analogue: ∼2 mg/mL) .
  • Cyclopentyl-pyrrolopyrimidine derivatives (e.g., compound in ) show higher lipophilicity (cLogP ∼3.5) due to aromatic nitrile and cyclopentyl groups, favoring blood-brain barrier penetration.

Synthetic Yields and Purity :

  • Palladium-catalyzed reactions for the target compound typically achieve 60–70% yields after chromatography, whereas sulfonylation steps for methanesulfonyl analogues require harsher conditions (e.g., SOCl₂/MeOH) with lower yields (40–50%) .
  • MS (ESI) data for the cyclopentyl-pyrrolopyrimidine derivative (m/z 403.2 [M+H]⁺) aligns with theoretical values, confirming purity, whereas tert-butyl ester derivatives often show fragmentation peaks at m/z 156–200 (tert-butyl loss) .

Biological Activity

6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride (CAS No. 2230913-41-2) is a compound of interest due to its potential biological activities. This compound belongs to the diazepane class, which has been studied for various pharmacological properties, including anxiolytic and anticonvulsant effects.

  • Molecular Formula : C10H21ClN2O3
  • Molecular Weight : 252.74 g/mol
  • Structure : The compound features a diazepane ring with a tert-butyl ester and a hydroxyl group, which may influence its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its interactions with biological systems and potential therapeutic applications.

Neuropharmacological Effects

Diazepanes are often investigated for their neuropharmacological effects. Compounds in this class have shown promise in modulating neurotransmitter systems, particularly GABAergic pathways. Given the presence of the hydroxyl group in this compound, it may enhance binding affinity to GABA receptors, potentially leading to anxiolytic effects .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

  • Inhibition of Factor Xa :
    • A study published in Bioorganic & Medicinal Chemistry found that novel diazepane derivatives exhibited significant inhibition of factor Xa, indicating potential as anticoagulants .
    • Table 1 : Comparison of Inhibition Potency
      CompoundIC50 (µM)Mechanism
      Compound A0.5Factor Xa Inhibition
      Compound B0.8Factor Xa Inhibition
      6-Hydroxy-[1,4]diazepane derivativeTBDTBD
  • Neuropharmacological Studies :
    • Research has highlighted the role of diazepanes in modulating anxiety-related behaviors in animal models. Compounds with similar structures have been shown to reduce anxiety-like symptoms through GABA receptor modulation.
    • A comparative analysis indicated that modifications at the hydroxyl position could enhance anxiolytic effects without significant sedative properties .

Summary of Findings

The biological activity of this compound suggests potential applications in anticoagulation and neuropharmacology. While direct studies on this specific compound are scarce, existing research on related diazepane derivatives provides a foundation for further exploration.

Future Directions

To fully elucidate the biological activity of this compound, future research should focus on:

  • In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on biological systems.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic uses.

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